(R)-2,4-Dihydroxy-3,3-dimethylbutanamide
Description
(R)-2,4-Dihydroxy-3,3-dimethylbutanamide is a chiral compound featuring a hydroxylated butanamide backbone with two methyl groups at the C3 position. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and biochemical probes. Derived from D-pantolactone [(R)-2,4-dihydroxy-3,3-dimethylbutyric acid γ-lactone], this compound is synthesized via a two-step procedure involving borane-dimethyl sulfide reduction of this compound (). Its stereochemistry and functional groups make it versatile for modifications, enabling applications in antiplasmodial agents, coenzyme precursors, and fluorescent molecular probes .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1 |
InChI Key |
VNQLNIMYRMBBIN-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)N)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and amide functionalities. One common method involves the use of a starting material such as 3,3-dimethylbutanoic acid, which is then subjected to hydroxylation and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2,4-Dihydroxy-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2,4-Dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
®-2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Antiplasmodial Isoxazole Derivatives
Compounds 3k , 3l , and 3m () are antiplasmodial agents derived from (R)-2,4-dihydroxy-3,3-dimethylbutanamide, featuring isoxazole-linked substituents. Modifications at the isoxazole ring (e.g., butyl, pentyl, phenethyl groups) influence potency and pharmacokinetics:
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | HRMS (Observed) |
|---|---|---|---|---|---|
| 3k | 5-Butylisoxazol-3-yl | C₁₅H₂₃N₂O₄ | 299.35 | 77 | 321.17918 |
| 3l | 5-Pentylisoxazol-3-yl | C₁₄H₂₁N₂O₄ | 285.33 | 77 | 307.1622 |
| 3m | 5-Phenethylisoxazol-3-yl | C₁₆H₂₅N₂O₄ | 309.39 | 21 | 335.1952 |
Key Findings :
Chloro and Aminoethyl Derivatives
- (2R)-N-(4-Chloro-3-oxobutyl)-2,4-dihydroxy-3,3-dimethylbutanamide (): Formula: C₁₀H₁₈ClNO₄ Molecular Weight: 251.707 Da Features: The chloro and ketone groups enhance electrophilicity, making it reactive in nucleophilic substitutions. Potential use in prodrug design .
- (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide (): Formula: C₁₁H₂₃N₃O₄ Molecular Weight: 261.318 Da Features: The aminoethyl group improves water solubility and binding to biological targets (e.g., enzymes or receptors) .
Ethoxypropyl and Pantethine Derivatives
Fluorescent Molecular Beacon Probes
Modifications to the amide group, such as in (R)-4-amino-2,2-dimethylbutane-1,3-diol (), enable integration into molecular beacons. The chiral diol backbone facilitates precise control of pyrene excimer fluorescence, critical for DNA/RNA detection in bioimaging .
Structural and Functional Insights
- Steric Effects : Bulky substituents (e.g., phenethyl in 3m ) reduce synthetic yields but may enhance target specificity.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase reactivity, while electron-donating groups (e.g., ethoxy in ) improve stability.
- Solubility: Aminoethyl () and hydroxyl groups enhance aqueous solubility, whereas alkyl chains () promote lipid bilayer penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
